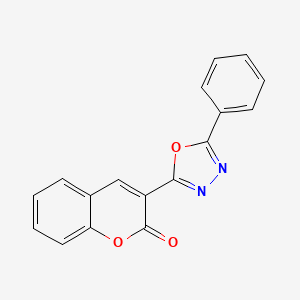
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a compound that has been synthesized from N-benzylidene2-oxo-2H-chromene-3-carbohydrazide .
Synthesis Analysis
The compound has been synthesized from N-benzylidene2-oxo-2H-chromene-3-carbohydrazide . The structure of the synthesized coumarinyl oxadiazoles has been established by spectral data, elemental analysis, and alternative synthetic routes wherever possible .Chemical Reactions Analysis
The compound has been used in the synthesis of novel honokiol analogues by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .Physical And Chemical Properties Analysis
The compound “3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 . Unfortunately, specific information on its physical properties such as melting point, boiling point, and density was not found.Wissenschaftliche Forschungsanwendungen
Polymorphism and Anticancer Potential
A study conducted by Shishkina et al. (2019) explored the polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, revealing three polymorphic structures. This research was driven by the compound's potential anticancer activity. The polymorphic structures differed in their intermolecular interactions, which could be significant for the development of anticancer drugs (Shishkina et al., 2019).
Antimicrobial Activity
Bhat et al. (2013) synthesized a series of derivatives of this compound and evaluated their antimicrobial activity. They found that certain derivatives exhibited significant growth inhibition against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat et al., 2013).
Heterocyclic Compound Synthesis and Antimicrobial Properties
Baliyan (2018) discussed the synthesis of 1,3,4-chromeno oxadiazoles and their derivatives, highlighting their prominent antimicrobial properties. This underscores the compound's utility in developing new antimicrobial agents (Baliyan, 2018).
Antioxidant Activity
In 2021, Basappa et al. synthesized a series of derivatives of this compound and assessed their antioxidant properties. They found that some of the compounds showed significant radical scavenging activity, indicating potential as antioxidants (Basappa et al., 2021).
Synthesis and Characterization for Various Applications
Other studies have focused on the synthesis and characterization of derivatives for various applications, including anticonvulsant agents and Schiff bases with indole moiety, showcasing the versatility of this compound in medicinal chemistry (Siddiqui et al., 2009; Saundane et al., 2015)(https://consensus.app/papers/synthesis-characterization-evaluation-schiff-bases-saundane/7f292f547fbf59668bac8a39dc93760d/?utm_source=chatgpt).
Wirkmechanismus
While specific information on the mechanism of action of “3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is not available, it’s known that 1,3,4-oxadiazole conjugates have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Zukünftige Richtungen
The compound has potential applications in the development of new potent antiviral molecules. In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities . This research may contribute to the discovery of potential viral entrance inhibitors for the SARS-CoV-2 virus .
Eigenschaften
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSXFUBKNIMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)
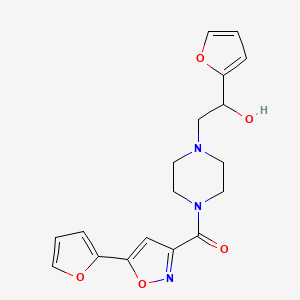
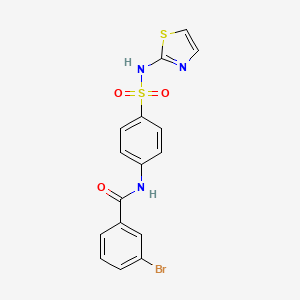


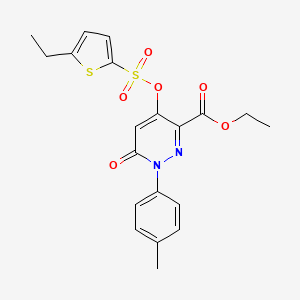
![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)
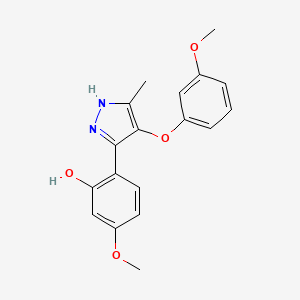
![tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate](/img/structure/B2582459.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)
![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2582465.png)
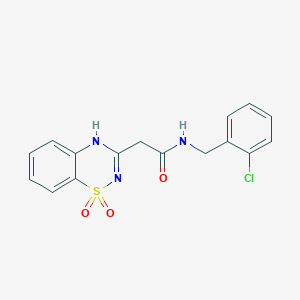
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2582468.png)